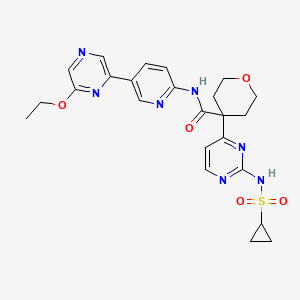

Ctps1-IN-2

Description

Significance of De Novo Pyrimidine (B1678525) Biosynthesis in Cellular Processes

De novo pyrimidine biosynthesis is a critical metabolic pathway responsible for generating uridine (B1682114) monophosphate (UMP), which is subsequently converted into other pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). wikipedia.orgbiorxiv.org This pathway is particularly vital in rapidly proliferating cells, such as activated lymphocytes and cancer cells, where the demand for nucleotides to support DNA replication and RNA synthesis is significantly increased. nih.govwikipedia.orgbiorxiv.orgpnas.orgresearchgate.net While the salvage pathway can meet the basal pyrimidine requirements in resting cells, de novo synthesis is indispensable for supporting cell division and growth. wikipedia.org

Enzymatic Role of CTPS1 in Cytidine Triphosphate (CTP) Production

CTPS1 is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the final and rate-limiting step: the ATP-dependent amination of UTP to produce CTP. nih.govwikipedia.orgbiorxiv.orgpnas.org This reaction utilizes L-glutamine as the source of the amino group, which is transferred to the C-4 position of UTP. wikipedia.orgresearchgate.netuniprot.org The enzymatic activity of CTPS1 is crucial for maintaining adequate intracellular levels of CTP, a nucleotide essential for numerous cellular functions, including the synthesis of DNA, RNA, and phospholipids. nih.govwikipedia.orgresearchgate.netuniprot.org CTPS1's activity is allosterically regulated, being activated by GTP and inhibited by its product, CTP. wikipedia.orgresearchgate.netuniprot.org

The catalytic reaction can be summarized as follows: UTP + L-Glutamine + ATP + H₂O → CTP + L-Glutamate + ADP + Phosphate + 2H⁺ uniprot.org

Comparative Analysis of CTPS1 and CTPS2 Isoforms: Differential Contributions and Redundancies

Humans express two isoforms of CTP synthase, CTPS1 and CTPS2, which share approximately 75% sequence identity but exhibit distinct physiological roles and regulatory properties. nih.govwikipedia.orgpnas.orgresearchgate.net

| Feature | CTPS1 | CTPS2 |

| Expression | Generally low, upregulated in proliferating cells (e.g., activated lymphocytes) pnas.orgresearchgate.net | Uniformly expressed across various tissues pnas.org |

| Primary Role | Essential for rapid cell proliferation, particularly in lymphocytes nih.govpnas.orgresearchgate.net | Maintains basal CTP levels in resting cells and other tissues nih.govpnas.org |

| CTP Feedback Inhibition | Reduced sensitivity to CTP inhibition pnas.org | Higher sensitivity to CTP inhibition pnas.org |

| Filament Formation | Polymerizes into filaments with increased activity upon substrate binding pnas.org | Filaments dynamically switch between substrate- and product-bound conformations pnas.org |

| Genetic Deficiency | Leads to severe immunodeficiency due to impaired lymphocyte proliferation pnas.orguniprot.org | Less critical for proliferation, can partially compensate for CTPS1 loss in some contexts nih.govresearchgate.net |

While CTPS2 can maintain basal CTP levels, CTPS1 is often the predominant isoform in highly proliferating cells and is critical for expanding CTP pools to meet the increased metabolic demand during rapid growth. nih.govpnas.orgresearchgate.net Studies involving genetic deficiencies and selective inhibition have highlighted the non-redundant role of CTPS1 in the proliferation of activated lymphocytes. nih.govpnas.orgresearchgate.netbmj.com

Contextualizing CTPS1 Inhibition within Nucleotide Metabolism Research

Targeting nucleotide metabolism has been a successful strategy in the development of chemotherapeutic agents, particularly for rapidly dividing cancer cells. wikipedia.orgbiorxiv.org CTPS1, given its essential role in the proliferation of lymphocytes and various cancer cells, has emerged as a promising therapeutic target for conditions characterized by aberrant cell growth, such as autoimmune diseases and certain cancers. researchgate.netbiorxiv.orgpnas.orgresearchgate.netlife-science-alliance.orgresearchgate.netashpublications.orgaacrjournals.orgstep-ph.com

Inhibiting CTPS1 can lead to a depletion of intracellular CTP, thereby limiting DNA and RNA synthesis and ultimately inhibiting cell proliferation. biorxiv.orglife-science-alliance.org Research into CTPS1 inhibitors, such as Ctps1-IN-2, aims to develop compounds that selectively target this isoform, potentially offering therapeutic benefits by suppressing the proliferation of specific cell populations while minimizing effects on tissues where CTPS2 is sufficient for basal CTP production. pnas.orgbmj.comaacrjournals.org The development of selective CTPS1 inhibitors is an active area of research, with some compounds demonstrating potent anti-proliferative effects in preclinical models and entering clinical trials. biorxiv.orgbmj.comlife-science-alliance.orgresearchgate.netaacrjournals.orgstep-ph.comascopubs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27N7O5S |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

4-[2-(cyclopropylsulfonylamino)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide |

InChI |

InChI=1S/C24H27N7O5S/c1-2-36-21-15-25-14-18(28-21)16-3-6-20(27-13-16)30-22(32)24(8-11-35-12-9-24)19-7-10-26-23(29-19)31-37(33,34)17-4-5-17/h3,6-7,10,13-15,17H,2,4-5,8-9,11-12H2,1H3,(H,26,29,31)(H,27,30,32) |

InChI Key |

WVCJRTCHVUNXST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)NC(=O)C3(CCOCC3)C4=NC(=NC=C4)NS(=O)(=O)C5CC5 |

Origin of Product |

United States |

Molecular and Enzymatic Characterization of Ctps1

Structural Basis of CTPS1 Activity

CTPS1 functions as an asymmetrical homotetramer, with only three of its four monomers contributing to the catalytic domain. wikipedia.org Each CTPS monomer consists of two main domains: an N-terminal ammonia (B1221849) ligase (AL) domain and a C-terminal glutamine amidotransferase (GAT) domain, connected by an alpha helical linker. pnas.orgelifesciences.org The enzyme's catalytic activity requires the substrates adenosine (B11128) triphosphate (ATP), UTP, and the amino acid glutamine. wikipedia.org

Substrate Binding and Catalytic Mechanism (UTP to CTP Conversion)

The conversion of UTP to CTP catalyzed by CTPS1 is a complex, multi-step reaction. It involves the ATP-dependent transfer of the amide nitrogen from glutamine to the C-4 position of UTP. rutgers.edu The ATP and UTP binding domains are located at the tetramer interface of the enzyme. wikipedia.org The catalytic mechanism proceeds through the ATP-dependent phosphorylation of UTP on the 4-oxygen atom, creating a 4-phosphoryl UTP intermediate. wikipedia.orgpnas.orgwikipedia.org This intermediate is highly electrophilic and reactive with ammonia. wikipedia.org

Role of Glutamine Amidotransferase Domain

The glutamine amidotransferase (GAT) domain, located on the outside of the CTPS1 enzyme, is responsible for hydrolyzing glutamine to produce ammonia. wikipedia.orgpnas.orgbiorxiv.org This reaction is unique among glutamine-dependent amidotransferases as it requires guanosine (B1672433) triphosphate (GTP) as an allosteric activator to stimulate efficient glutamine hydrolysis. wikipedia.orgnih.govnih.govmdpi.com The ammonia generated in the GAT domain is then channeled through an intramolecular tunnel to the synthase domain in the enzyme's interior, specifically to the tetrameric interface. wikipedia.orgpnas.orgwikipedia.orgnih.govnih.gov Here, the ammonia reacts with the 4-phosphoryl UTP intermediate to yield CTP. wikipedia.orgpnas.orgwikipedia.org The ammonia tunnel's access to the ALase active site is controlled by a "gate" residue and is available only when UTP is bound. pnas.org

Gene Expression and Transcriptional Regulation of CTPS1

CTPS1 expression and activity are often upregulated in rapidly proliferating cells, such as activated lymphocytes and cancer cells, highlighting its critical role in fueling active cell metabolism necessary for proliferation. pnas.orgnih.gov

Differential Expression Patterns Across Cell Types and Proliferative States

CTPS1 expression levels vary across different cell types. It is found to be expressed at the protein level in various cell lines, with variable expression of the homologous enzyme CTPS2 depending on the cell origin. life-science-alliance.org Notably, CTPS1 expression is significantly upregulated in T lymphocytes following stimulation through the T cell receptor (TCR), and this expression is necessary for their expansion during antigen-specific immune responses. nih.govlife-science-alliance.organr.fr CTPS1 is selectively required for the proliferation of activated T lymphocytes but not for their differentiation into effector cells. life-science-alliance.org High expression of CTPS1 has also been reported in several cancer types and is associated with a worse prognosis in some cases, such as myeloma, pancreatic cancer, and breast cancer. wikipedia.org Conversely, patients with CTPS1 deficiencies exhibit severe immunodeficiencies characterized by impaired proliferation of activated T and B cells. uniprot.orgosf.io

Transcriptional Activators and Regulatory Elements (e.g., MYC, NFκB)

The transcriptional regulation of CTPS1 expression involves various factors, including key transcriptional activators. MYC and NFκB have been identified as proteins that bind to the CTPS1 promoter to enhance its expression, particularly in the context of Epstein-Barr virus (EBV) infection in B cells. wikipedia.org CTPS1 activity is required for MYC-related phenotypes, and its levels have been shown to be dependent on MYC levels. wikipedia.org Research aims to further elucidate the signaling pathways and regulatory elements that control CTPS1 expression, especially in activated T cells in response to TCR activation. anr.fr

Post-Translational Modification and Regulation of CTPS1 Activity

CTPS1 activity is subject to various mechanisms of regulation, including allosteric control, polymerization, and post-translational modifications such as phosphorylation and ubiquitination. wikipedia.orgnih.govrutgers.eduwikipedia.orgresearchgate.net

CTP, the reaction product, acts as an allosteric inhibitor of CTPS1 activity. wikipedia.orgpnas.orgwikipedia.orgnih.gov The CTP binding site overlaps with the UTP binding site, and CTP binding impedes UTP binding. wikipedia.orgnih.gov GTP, on the other hand, functions as an allosteric activator, stimulating glutamine hydrolysis and helping to balance the levels of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgwikipedia.orgnih.govnih.govmdpi.com

CTPS1 can form dimers and tetramers, representing less active and active forms of the enzyme, respectively. nih.gov Furthermore, CTPS1 tetramers can polymerize into higher-order structures known as filaments or cytoophidia. nih.govnih.gov The formation of these structures can influence enzyme activity, although their precise function remains debated and varies across species. nih.govnih.gov In human CTPS1, polymerization into filaments upon substrate binding (UTP and ATP) is associated with increased catalytic activity. nih.govprinceton.edu

Phosphorylation is a major mechanism regulating enzyme activity. researchgate.net CTPS1 is regulated by phosphorylation at specific sites. In human cells, glycogen (B147801) synthase kinase 3 (GSK3) phosphorylates CTPS1, which inhibits its activity. rutgers.eduwikipedia.orgosf.ioresearchgate.net Casein kinase 1 has also been shown to phosphorylate CTPS1, leading to inhibition of its activity. wikipedia.org In yeast, phosphorylation by protein kinases A and C can stimulate CTPS activity. rutgers.eduresearchgate.net The phosphorylation status of CTPS1, particularly in its C-terminal tail, may also influence its polymerization into filaments. researchgate.net Ubiquitination is another post-translational modification reported to regulate CTPS1. nih.gov

Phosphorylation Events and Their Functional Consequences (e.g., Protein Kinase A)

Phosphorylation is a key post-translational modification that regulates CTPS1 activity nih.govresearchgate.net. Studies have demonstrated that CTPS1 can be phosphorylated by various protein kinases, leading to functional consequences that impact its enzymatic activity and potentially its role in cellular processes.

Protein Kinase A (PKA), a serine/threonine kinase, has been shown to phosphorylate human CTPS1. In vitro studies using purified CTPS1 expressed in Saccharomyces cerevisiae demonstrated that mammalian PKA can phosphorylate CTPS1 in a time- and dose-dependent manner researchgate.netnih.gov. This phosphorylation by PKA has been shown to decrease CTPS1 enzyme activity researchgate.netnih.govnih.gov. Specifically, phosphorylation at Threonine 455 (Thr455) has been identified as a major site of phosphorylation by PKA rutgers.edunih.gov. Mutation of Thr455 to Alanine (T455A) in CTPS1 resulted in a significant decrease in PKA phosphorylation and led to a higher basal enzyme activity compared to the wild-type enzyme nih.gov.

Besides PKA, Protein Kinase C (PKC) has also been implicated in CTPS1 phosphorylation. Phosphorylation by both PKA and PKC in S. cerevisiae has been reported to stimulate CTPS synthetase activity and increase cellular CTP levels rutgers.edu. However, in human embryonic kidney 293 cells, PKA and PKC phosphorylations of CTPS1 were not detected; instead, Glycogen Synthase Kinase 3 (GSK3) was identified as a major protein kinase that phosphorylates CTPS1, and this phosphorylation inhibits CTPS synthetase activity rutgers.educusabio.comosf.io. Another study indicated that PKC phosphorylation at Serine 462 (Ser462) stimulates human CTPS1 activity, while phosphorylation at Thr455 inhibits activity cusabio.com. The differential effects of phosphorylation by different kinases highlight the intricate regulatory network governing CTPS1 function.

In the context of nucleotide depletion or genotoxic stress, phosphorylation of CTPS1 can be regulated. For instance, in Caenorhabditis elegans, the ENDU-2 protein negatively regulates CTPS-1 phosphorylation by repressing the PKA pathway, which helps halt germline proliferation researchgate.net.

The functional consequences of CTPS1 phosphorylation extend beyond direct enzymatic activity modulation. Phosphorylation can influence the interaction of CTPS1 with other proteins, such as Peptidyl Prolyl Isomerase 1 (PIN1), and this interaction has been shown to be dependent on phosphorylation at Serine 575 osf.io.

Table 1 summarizes some key phosphorylation sites and their reported effects on CTPS1 activity.

| Phosphorylation Site | Kinase Involved | Reported Effect on Activity | Organism/Cell Type | Source |

| Thr455 | PKA, PKC | Inhibition (PKA), Inhibition (GSK3), Stimulation (PKC) | Human (expressed in yeast), Human cells | rutgers.eduresearchgate.netnih.govcusabio.com |

| Ser462 | PKC | Stimulation | Human (expressed in yeast) | rutgers.educusabio.com |

| Ser575 | Unspecified (involved in PIN1 interaction) | Affects PIN1 interaction | Human | osf.io |

Note: The effects of phosphorylation can vary depending on the specific kinase, site, and cellular context.

Inhibitors targeting CTPS1, such as selective small molecule inhibitors, may indirectly influence the phosphorylation status or downstream effects of phosphorylation by altering substrate/product levels or affecting the enzyme's conformation. While direct evidence of Ctps1-IN-2's specific impact on these phosphorylation events was not found in the provided search results, selective CTPS1 inhibitors are being developed with the aim of modulating CTPS1 activity for therapeutic purposes, particularly in highly proliferative cells haematologica.orgwikipedia.orgpnas.org. These inhibitors often target the active site or allosteric sites, potentially influencing the enzyme's susceptibility to phosphorylation or the functional outcome of such modifications wikipedia.orgpnas.org. Some inhibitors mimic CTP or act as glutamine antagonists, interfering with substrate binding and thus affecting the catalytic cycle, which could indirectly impact the regulatory phosphorylation events asm.orgbiorxiv.orgpnas.org.

Protein Stability and Degradation Pathways

The cellular levels of CTPS1 are not solely determined by gene transcription and translation; protein stability and degradation pathways also play a significant role in regulating CTPS1 abundance and activity. The expression of CTPS1 protein is rapidly upregulated following T-cell receptor activation, and its sustained expression is crucial for lymphocyte proliferation nih.gov.

Evidence suggests that CTPS1 protein stability can be influenced by its association with other proteins. In heterozygous carriers of a mutated CTPS1 gene, the stability of the mutated CTPS1 protein is better maintained through its association with wild-type CTPS1, which forms active tetramers jci.org. This indicates that proper protein folding and complex formation can contribute to CTPS1 stability. CTPS1 forms dimers and tetramers, with tetramers representing the active form of the enzyme nih.gov. These tetramers can further polymerize into filaments known as cytoophidia nih.govosf.io. The formation and disassembly of these structures can be influenced by substrate and product availability nih.gov.

Ubiquitination is another mechanism known to regulate CTPS1 nih.gov. Ubiquitination typically targets proteins for degradation via the proteasome, or it can have other non-degradative regulatory roles. While the specific ubiquitination sites and the E3 ubiquitin ligases involved in CTPS1 degradation were not detailed in the provided search results, the mention of ubiquitination as a regulatory mechanism indicates that controlled protein degradation pathways contribute to maintaining appropriate cellular levels of CTPS1.

In CTPS1-deficient patients with a hypomorphic homozygous mutation, the mutated CTPS1 protein exhibits reduced expression, suggesting potential protein instability jci.org. This highlights the importance of the gene sequence and proper folding for protein longevity.

Disrupting nucleotide pools through CTPS1 inhibition can also indirectly impact protein stability and cellular processes that rely on stable protein levels. For example, CTPS1 inhibition has been shown to lead to cell cycle arrest and can induce apoptosis, which involves the degradation of various cellular proteins haematologica.orgresearchgate.net. Depletion of CTPS1 has been observed to induce phosphorylation of H2AX, indicative of DNA damage, and PARP cleavage, indicating apoptosis induction researchgate.net. These events are downstream consequences of altered CTP availability and cellular stress, which can trigger protein degradation pathways.

While the direct impact of this compound on specific CTPS1 degradation pathways was not explicitly detailed in the search results, inhibitors that reduce CTPS1 activity and subsequently lower CTP levels can indirectly affect cellular protein homeostasis and trigger stress responses that may involve protein degradation. For instance, CTPS1 inhibition has been linked to the inhibition of translation, including that of the anti-apoptotic protein MCL1, which can contribute to cell death haematologica.org. This suggests a broader impact on protein synthesis and stability networks within the cell.

Further research is needed to fully elucidate the specific ubiquitination and degradation pathways that regulate CTPS1 stability and how these pathways are affected by CTPS1 inhibitors like this compound.

Cellular and Molecular Effects of Ctps1 and Its Inhibition

Impact on Cell Cycle Progression and DNA Replication

The high demand for nucleotides, including CTP, in proliferating cells makes CTPS1 a critical enzyme for cell cycle progression and DNA replication wikipedia.orgnih.govhaematologica.org. Inhibition of CTPS1 disrupts the supply of CTP, thereby affecting these processes.

Induction of S-Phase Arrest

Studies have consistently shown that inhibition of CTPS1 with selective inhibitors leads to cell cycle arrest, primarily in the S-phase. This has been observed in various cell types, including multiple myeloma cells and mantle cell lymphoma cells haematologica.orgnih.govresearchgate.netresearchgate.netspringernature.comnih.gov. The accumulation of cells in early S-phase indicates a disruption during the DNA replication phase haematologica.orgresearchgate.net. This S-phase arrest can be reversed by the addition of exogenous cytidine (B196190) or uridine (B1682114), which can be converted to CTP, highlighting the direct link between CTP depletion and the cell cycle block biorxiv.org.

Table 1: Effect of CTPS1 Inhibition on Cell Cycle Distribution

| Cell Line | Treatment (CTPS1 Inhibitor) | Effect on S-Phase Population | Reference |

| Multiple Myeloma | STP-B | Accumulation in S phase | researchgate.netnih.gov |

| Mantle Cell Lymphoma | STP-B | Accumulation in early S-phase | haematologica.orgresearchgate.net |

| G3 Medulloblastoma | DAU (3-deazauridine) | S-phase blockade | biorxiv.org |

| Breast Cancer | CTPS1 knockdown/knockout | S phase cell cycle arrest | aacrjournals.org |

| Ovarian Cancer | CTPS1 knockdown/knockout | S phase cell cycle arrest | aacrjournals.org |

| Myeloma | STP938 | Accumulation in S phase | nih.gov |

Relationship with DNA Synthesis Requirements

CTP is a direct precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four essential building blocks of DNA wikipedia.org. Rapidly proliferating cells have a high requirement for de novo nucleotide synthesis to support DNA replication nih.govhaematologica.org. By limiting the availability of CTP, CTPS1 inhibition directly impacts the pool of dCTP, thereby impeding DNA synthesis biorxiv.org. This dependency on CTPS1 for sufficient CTP to meet the demands of DNA replication is a key factor in the observed S-phase arrest nih.govaacrjournals.orgresearchgate.netnih.gov.

Activation of DNA Damage Response (DDR) Pathways (e.g., CHEK1, ATR, WEE1, ATM-CHK2)

The disruption of DNA synthesis due to CTP depletion caused by CTPS1 inhibition leads to replication stress. This replication stress, in turn, activates cellular DNA Damage Response (DDR) pathways nih.govresearchgate.netspringernature.comnih.gov. Key kinases involved in the DDR, such as ATR (Ataxia-telangiectasia and Rad3-related protein) and CHEK1 (Checkpoint Kinase 1), are activated upon CTPS1 inhibition nih.govresearchgate.netspringernature.comnih.gov. Activation of ATM-CHK2 pathways has also been observed researchgate.netbiorxiv.org. This activation of DDR pathways is a cellular response to the stalled replication forks resulting from insufficient nucleotide availability researchgate.netspringernature.comnih.govbiorxiv.org. Inhibiting CTPS1 has been shown to induce double-strand DNA breaks, which accumulate in early S phase researchgate.netnih.gov.

Table 2: Activation of DDR Pathways upon CTPS1 Inhibition

| Pathway/Protein | Activation Status (Phosphorylation) | Observed in Cell Lines | Reference |

| CHEK1 | Activated (Phosphorylation) | Multiple Myeloma | nih.govresearchgate.netnih.gov |

| ATR | Activated | Multiple Myeloma, MYC-overexpressing cancer cells | researchgate.netnih.govaacrjournals.org |

| CHEK2 | Activated (Phosphorylation) | Multiple Myeloma (to a lesser extent than CHEK1) | nih.govspringernature.com |

| ATM | Activated | MYC-overexpressing cancer cells | researchgate.netbiorxiv.org |

| WEE1 | Activated | Multiple Myeloma | researchgate.netnih.gov |

Modulation of RNA Synthesis and Protein Translation

Beyond its role in DNA synthesis, CTP is also essential for RNA synthesis and phospholipid synthesis wikipedia.orguniprot.org. Inhibition of CTPS1 can therefore impact these processes as well.

Implications for Ribosomal RNA (rRNA) Synthesis

While not as extensively documented for specific Ctps1-IN-2 compounds in the provided context, CTPS1 is known to be essential for RNA synthesis in lymphoid cells researchgate.netresearchgate.net. CTP is a component of all RNA molecules, including ribosomal RNA (rRNA), which is a major structural and functional component of ribosomes. Rapidly proliferating cells have a high demand for rRNA synthesis to support protein production. Depletion of the CTP pool through CTPS1 inhibition would consequently impact the availability of a key building block for rRNA synthesis frontiersin.org. Research suggests that an imbalance in ribonucleotides, including CTP, can contribute to reduced plastid rRNA synthesis in plants, indicating a general principle of nucleotide availability affecting rRNA production frontiersin.org. In MYC-overexpressing cells, MYC-driven rRNA synthesis contributes to selective DNA replication stress upon CTPS inhibition, highlighting the interconnectedness of these processes aacrjournals.org.

Inhibition of Global Protein Synthesis

Inhibition of CTPS1 has been shown to lead to a reduction in global protein synthesis haematologica.orgresearchgate.net. This effect is likely a downstream consequence of reduced CTP availability, which impacts both RNA synthesis (including mRNA and rRNA) and potentially the efficiency of translation itself. Studies in mantle cell lymphoma cells treated with a selective CTPS1 inhibitor demonstrated reduced protein synthesis, including a decrease in the anti-apoptotic protein MCL1 haematologica.orgresearchgate.net. A puromycin (B1679871) incorporation assay confirmed reduced protein synthesis upon CTPS1 inhibition haematologica.org. This suggests that limiting CTP availability through CTPS1 inhibition can broadly impact the cellular machinery responsible for protein production.

Table 3: Impact of CTPS1 Inhibition on Protein Synthesis

| Cellular Process | Effect of CTPS1 Inhibition | Observed in Cell Lines | Reference |

| Global Protein Synthesis | Reduced | Mantle Cell Lymphoma | haematologica.orgresearchgate.net |

| MCL1 Protein Levels | Decreased | Mantle Cell Lymphoma | haematologica.orgresearchgate.net |

| 4E-BP1 Phosphorylation | Decreased | Mantle Cell Lymphoma | haematologica.org |

Regulation of Specific Anti-Apoptotic Proteins (e.g., MCL1)

Inhibition of CTPS1 has been shown to rapidly induce cell cycle arrest and inhibit translation, including the translation of the anti-apoptotic protein MCL1 researchgate.nethaematologica.orgresearchgate.net. This reduction in MCL1 levels contributes to the pro-apoptotic effects observed with CTPS1 inhibition researchgate.nethaematologica.orgresearchgate.net.

Nucleotide Pool Homeostasis

CTP is maintained at the lowest concentration among cellular nucleotide pools, and its synthesis is tightly regulated asm.org. CTPS1 plays a significant role in maintaining adequate CTP levels, especially in proliferating cells nih.govhaematologica.orgnih.gov.

A primary consequence of inhibiting CTPS1 with compounds like this compound is the depletion of intracellular CTP levels patsnap.comnih.govasm.org. This occurs because CTPS1 catalyzes the rate-limiting step in the de novo synthesis of CTP from UTP and glutamine researchgate.netasm.orgnih.govtandfonline.com. Reduced CTP availability impacts processes requiring this nucleotide. Activated CTPS1-deficient cells exhibit decreased levels of CTP nih.govresearchgate.net.

Cells can obtain pyrimidines, including cytidine, through two main pathways: the de novo synthesis pathway and the salvage pathway asm.orgspringernature.comwikipedia.org. While resting cells can often rely on the salvage pathway, rapidly proliferating cells are highly dependent on the de novo pathway catalyzed by CTPS1 and CTPS2 asm.orgspringernature.com. Studies have shown that supplementation with exogenous cytidine, a substrate for the salvage pathway, can restore normal T-cell proliferation in CTPS1-deficient cells, highlighting the interplay between the two pathways and the ability of the salvage pathway to partially compensate for CTPS1 deficiency asm.orgnih.govnih.gov. However, the salvage pathway may not fully compensate for the loss of CTPS1 enzymatic activity in highly proliferative tumor cells, especially when CTPS2 levels are low haematologica.org.

Depletion of Intracellular CTP Levels

Cellular Viability and Proliferative Phenotypes

The disruption of nucleotide metabolism due to CTPS1 inhibition significantly impacts cellular viability and proliferation.

Inhibition of CTPS1 effectively inhibits the proliferation of various proliferating cell populations, including cancer cell lines and activated lymphocytes asm.orgspringernature.compatsnap.comhaematologica.orgresearchgate.net. This growth inhibition is a direct consequence of the reduced CTP availability, which is essential for DNA replication and RNA synthesis in rapidly dividing cells nih.govspringernature.comhaematologica.org. Studies using CTPS1 inhibitors like STP-B have demonstrated potent anti-proliferative effects in various cancer cell lines at nanomolar concentrations researchgate.netresearchgate.netaacrjournals.org. For example, STP938, another selective CTPS1 inhibitor, effectively inhibits the proliferation of hematological cancer cells, with many T-cell derived lines showing high sensitivity patsnap.com. Extended exposure to CTPS1 inhibition can lead to profound growth inhibition springernature.com.

Beyond growth inhibition, CTPS1 inhibition can also induce programmed cell death, or apoptosis, in sensitive cell lines asm.orghaematologica.org. This has been observed in various cancer models, including multiple myeloma and lymphoma cell lines, following exposure to selective CTPS1 inhibitors springernature.comresearchgate.net. The induction of apoptosis is often accompanied by markers such as Annexin V positivity and cleavage of caspase 3 researchgate.net. The mechanism of apoptosis induction is linked to the depletion of CTP, the resulting nucleotide imbalance, and the subsequent activation of DNA damage response pathways springernature.comresearchgate.netresearchgate.net. CTPS1 depletion has been shown to induce phosphorylation of H2AX, indicative of DNA damage, and PARP cleavage, indicating apoptosis induction researchgate.net.

Here is a summary table of some research findings related to CTPS1 inhibition:

| Effect | Observed In (Cell Types/Models) | Key Findings | Source(s) |

| Inhibition of MCL1 Translation | Mantle Cell Lymphoma (MCL) cell lines | Rapid inhibition of translation, including MCL1. | researchgate.nethaematologica.orgresearchgate.net |

| Depletion of Intracellular CTP Levels | Activated T cells, SARS-CoV-2 infected cells, various cell lines | Decreased CTP levels observed upon CTPS1 deficiency or inhibition. | patsnap.comnih.govasm.orgresearchgate.net |

| Growth Inhibition | Proliferating cell populations (cancer cell lines, lymphocytes) | Potent anti-proliferative effects observed in various cancer types and activated lymphocytes. | asm.orgspringernature.compatsnap.comhaematologica.orgresearchgate.net |

| Induction of Apoptosis | Multiple Myeloma, Lymphoma, EBV-transformed B cells, RKO cells | Induction of apoptosis observed in sensitive cell lines, accompanied by DNA damage and activation of apoptotic pathways. | asm.orgspringernature.comresearchgate.nethaematologica.orgresearchgate.netaacrjournals.org |

| Cell Cycle Arrest (Early S-phase) | MCL cell lines, Multiple Myeloma cell lines, TNBC cells, Ovarian cancer cells | Rapid cell cycle arrest in early S-phase observed upon CTPS1 inhibition. | springernature.comresearchgate.nethaematologica.orgaacrjournals.org |

| Activation of DNA Damage Response (DDR) | Multiple Myeloma cell lines, Lymphoma cell lines | CTPS1 inhibition activates key DDR pathway intermediaries and induces DNA damage. | springernature.comresearchgate.net |

| Synergy with BCL2 Inhibition (Venetoclax) | MCL cell lines | Synergistic cell death observed in combination with venetoclax (B612062). | researchgate.nethaematologica.orgresearchgate.netnih.gov |

| Synergy with DDR Pathway Inhibitors (e.g., ATR, CHEK1, WEE1) | Multiple Myeloma cell lines, MYC-overexpressing cancer cells | Strong synergy observed with inhibitors of ATR, CHEK1, or WEE1, resulting in early onset of apoptosis. | springernature.comresearchgate.netaacrjournals.orgaacrjournals.org |

| Restoration by Cytidine Supplementation | CTPS1-deficient T cells, EBV-transformed B cells, Jurkat cells | Cytidine supplementation can restore proliferation and rescue phenotypes in cells with impaired CTPS1 activity, highlighting the salvage pathway's role. | asm.orgnih.govnih.govbiorxiv.org |

Ctps1 in Immunological Contexts

Essentiality in Lymphocyte Proliferation and Activation

CTPS1 plays a critical and non-redundant role in the proliferation and activation of lymphocytes. nih.govaai.org Studies involving individuals with inherited CTPS1 deficiency have underscored its essentiality in the immune system. uniprot.orgpnas.org

T-Cell Proliferation and Differentiation

CTPS1 is necessary for an effective immune response, particularly for the proliferation of T cells. pnas.org Its expression is low in resting T cells but rapidly increases following T cell receptor (TCR) activation. tandfonline.comfrontiersin.orgrcsb.org This upregulation is crucial for expanding CTP pools to meet the metabolic demands of rapid T cell division during antigen-specific responses. pnas.org Studies in CTPS1-deficient individuals and experimental models have shown severely impaired T cell proliferation in response to activation. uniprot.orgtandfonline.com While CTPS1 is essential for proliferation, some findings suggest it may not be required for their differentiation into effector cells. nih.gov

B-Cell Proliferation and Activation

Similar to T cells, B cell proliferation and activation are also dependent on CTPS1. uniprot.orgfrontiersin.org Impaired B cell proliferation has been observed in individuals with CTPS1 deficiency. uniprot.org Research indicates that CTPS1 is more efficient than CTPS2 in promoting cell proliferation, including that of B cells. nih.gov

Impaired Immune Responses in CTPS1 Deficiency

Inherited CTPS1 deficiency in humans leads to a severe immunodeficiency syndrome. uniprot.org This condition is characterized by a significantly impaired capacity of activated T and B cells to proliferate. uniprot.org Patients with CTPS1 deficiency are highly susceptible to severe and chronic viral infections, particularly by herpesviruses like Epstein-Barr virus (EBV) and varicella zoster virus (VZV), and also suffer from recurrent bacterial infections. uniprot.org This clinical phenotype highlights the critical role of CTPS1 in adaptive immunity. uniprot.org

Role in Autoimmunity and Inflammation

The essential role of CTPS1 in lymphocyte proliferation, particularly in activated T and B cells, makes it an attractive target for modulating pathological immune responses in autoimmune and inflammatory diseases. aai.orgtandfonline.com

Regulation of Pathological Lymphocyte Proliferation in Autoimmune Disease Models

Selective inhibition of CTPS1 is being explored as a strategy to specifically target the excessive lymphocyte proliferation that drives autoimmune diseases. aai.org Preclinical studies using CTPS1 inhibitors in mouse models of autoimmune diseases, such as experimental autoimmune encephalomyelitis and collagen-induced arthritis, have shown a reduction in disease severity and a decrease in T cell proliferation. aai.org Deletion of Ctps1 in T cells has also been shown to prevent fatal systemic autoimmunity in mouse models.

Therapeutic Potential for Immune Suppression

Given its selective importance in activated lymphocytes and the severe immunodeficiency observed in its absence, selective inhibition of CTPS1 is considered a promising approach for developing immunosuppressive therapies. pnas.orgtandfonline.comfrontiersin.org The aim is to dampen aberrant immune responses, such as those in autoimmune disorders or transplant rejection, while potentially avoiding the broad immunosuppression and associated toxicities linked to less selective inhibitors of nucleotide synthesis. pnas.orgtandfonline.com Research with selective CTPS1 inhibitors has demonstrated their potential to inhibit the proliferation of activated lymphocytes in vitro and reduce disease severity in preclinical models of autoimmune disease. aai.org

While the provided outline and the search results establish the significant role of CTPS1 in lymphocyte function and its potential as a therapeutic target for immune modulation, specific research findings directly detailing the effects or characteristics of the compound "Ctps1-IN-2" within these specific immunological contexts were not found in the search results. The information presented above reflects the general understanding of CTPS1's role and the implications of its inhibition based on studies using genetic models and other exemplified CTPS1 inhibitors.

Ctps1 As a Therapeutic Target in Disease Models

Oncological Research and CTPS1 Targeting

Oncological research has extensively investigated CTPS1 due to the high proliferative demand of cancer cells, which necessitates robust nucleotide synthesis. Targeting CTPS1 represents a strategy to exploit this metabolic vulnerability in various malignancies.

CTPS1 is frequently found to be overexpressed in a range of human cancers compared to normal tissues. This overexpression is often associated with increased tumor cell proliferation and can correlate with unfavorable clinical outcomes.

| Cancer Type | Observation | Source Index |

| Lymphoma | Essential role in lymphoid cell proliferation; target in blood cancers. genecards.orgguidetopharmacology.org | genecards.orgguidetopharmacology.org |

| Myeloma | Upregulation associated with poor prognosis; essential for proliferation. deciphergenomics.orgwikipedia.org | deciphergenomics.orgwikipedia.org |

| Colorectal Cancer | CTPS1 inhibition suppresses proliferation and migration. idrblab.net | idrblab.net |

| Medulloblastoma | Strong dependency in MYC-driven Group 3 medulloblastoma. uniroma2.ituniprot.orgidrblab.cngoogle.com | uniroma2.ituniprot.orgidrblab.cngoogle.com |

| Ovarian Cancer | Highly expressed in cancerous tissues; promotes proliferation/metastasis. idrblab.net | idrblab.net |

| Pancreatic Cancer | May affect progression. idrblab.net | idrblab.net |

| Breast Cancer | High expression associated with poor prognosis in triple-negative breast cancer. idrblab.net | idrblab.net |

Certain cancer subtypes exhibit a particular dependence on CTPS1 for their survival and proliferation. MYC-amplified Group 3 medulloblastoma (G3 MB) is one such example, where CTPS1 has been identified as a strong dependency. uniroma2.ituniprot.orgidrblab.cngoogle.com Targeted inhibition of CTPS1 in G3 MB models leads to decreased tumor cell proliferation. uniprot.orggoogle.com This dependency is linked to the high anabolic demands imposed by MYC amplification, requiring increased nucleotide synthesis. uniroma2.ituniprot.orgidrblab.cn

Synthetic lethality arises when the inhibition of two or more genes or pathways is lethal to the cell, whereas the inhibition of either alone is not. This approach offers a promising avenue for targeted cancer therapy by exploiting specific vulnerabilities in cancer cells. Inhibiting CTPS1 in combination with targeting other pathways has shown synthetic lethal interactions in various cancer models.

Loss of the CTPS1 paralog, CTPS2, can create a synthetic lethal vulnerability to CTPS1 inhibition. In epithelial tissues and cancers derived from them, CTPS2 is often active and can compensate for CTPS1 inhibition. genecards.org However, somatic loss of CTPS2 exposes a dependence on CTPS1 for pyrimidine (B1678525) synthesis. genecards.org CRISPR-induced CTPS2 loss in cancer cell lines resulted in increased sensitivity to CTPS1 inhibition. genecards.org This suggests that CTPS2 loss can serve as a biomarker to identify cancers that are particularly vulnerable to CTPS1-targeted therapies.

Combining CTPS1 inhibition with inhibitors of the DNA damage response (DDR) pathway, such as ATR and CHEK1 inhibitors, has demonstrated synergistic effects. uniroma2.ituniprot.orgidrblab.cngoogle.com CTPS1 inhibition can induce replication stress, activating the ATR-CHK1 pathway as a survival mechanism in cancer cells. uniroma2.ituniprot.orgidrblab.cn Dual antagonism of CTPS1 and CHK1 synergizes to reduce cell viability and impede tumor growth in MYC-amplified G3 MB models. uniroma2.ituniprot.orgidrblab.cngoogle.com Similarly, combined inactivation of CTPS1 and ATR is synthetically lethal to MYC-overexpressing cancer cells. This combination exploits the inherent vulnerability of MYC-driven tumors to nucleotide shortage and replication stress. Preclinical data also demonstrates strong synergistic cancer-killing potential of CTPS1 inhibitors in combination with ATR or CHEK1 inhibitors in solid tumors.

Inhibition of CTPS1 has also shown synergistic activity when combined with inhibitors of anti-apoptotic proteins, such as BCL2 inhibitors like Venetoclax (B612062). guidetopharmacology.org In aggressive mantle cell lymphoma, CTPS1 inhibition rapidly leads to cell cycle arrest and inhibition of translation, including the anti-apoptotic protein MCL1. Consequently, CTPS1 inhibition induced synergistic cell death in combination with Venetoclax in preclinical models. This combination provides a potential strategy for chemotherapy-free treatment regimens to overcome resistance in certain lymphomas.

Synthetic Lethality Strategies for Cancer Treatment

Combination with DNA Damage Response Pathway Inhibitors (e.g., ATR, CHEK1)

Antiviral Research and CTPS1 Targeting

The dependence of rapidly replicating viruses on host cellular machinery, including nucleotide synthesis pathways, has led to investigations into targeting CTPS1 for antiviral therapy. Inhibiting CTPS activity can deplete the cellular CTP pool, thereby limiting the nucleotides available for viral genome replication. pnas.org

Role in Viral Replication (e.g., SARS-CoV-2, Epstein-Barr Virus)

Research has indicated that certain viruses exploit the host cell's CTPS1 activity to support their replication.

SARS-CoV-2: Studies have revealed that SARS-CoV-2 interacts with and activates CTPS1. pnas.orgbiorxiv.orgasm.orgnih.govnih.gov Specifically, SARS-CoV-2 proteins ORF8 and, to a lesser extent, ORF7b, interact with and activate CTPS1 to promote CTP synthesis, which is necessary for viral replication. biorxiv.orgasm.orgnih.govnih.gov Activated CTPS1 not only fuels nucleotide synthesis for the virus but also plays a role in suppressing the host's innate antiviral response, further benefiting viral replication. pnas.orgbiorxiv.orgasm.orgnih.govnih.gov Small-molecule CTPS inhibitors have been shown to suppress SARS-CoV-2 replication in infected cells. pnas.orgbiorxiv.orgasm.orgnih.govnih.govsigmaaldrich.com Depletion or knockout of CTPS1 in cell lines infected with SARS-CoV-2 has been shown to reduce viral RNA abundance and infectious viral progeny. nih.gov

Epstein-Barr Virus (EBV): EBV also upregulates the expression of CTPS1 in infected B cells. wikipedia.orgresearchgate.netresearchgate.netasm.org The EBV protein EBNA2, along with host factors like MYC and NFκB, contributes to enhancing CTPS1 expression. wikipedia.orgresearchgate.netresearchgate.netasm.org This upregulation of de novo CTP synthesis is crucial for the proliferation of EBV-transformed B cells. researchgate.netresearchgate.net Furthermore, CTPS1 depletion has been shown to impair EBV lytic DNA replication, suggesting a role for CTPS1 in providing CTP for the synthesis of the viral genome during the lytic cycle. nih.govasm.orgbiorxiv.org Patients with inherited CTPS1 deficiency often experience severe EBV infections and associated lymphoproliferative diseases, highlighting the importance of CTPS1 in controlling EBV. wikipedia.orgnih.govasm.org

Modulation of Innate Immune Antiviral Responses (e.g., IFN Induction)

Beyond providing nucleotides for viral replication, CTPS1 has been implicated in modulating the host's innate immune response, particularly the production of interferons (IFNs).

Research on SARS-CoV-2 has shown that activated CTPS1 can deamidate interferon regulatory factor 3 (IRF3). pnas.orgbiorxiv.orgasm.orgnih.govnih.govresearchgate.net Deamidated IRF3 is unable to effectively bind to the promoters of interferon-stimulated genes, thereby suppressing IFN production and inhibiting the innate immune response. biorxiv.orgasm.orgnih.gov This represents a viral strategy to hijack a cellular enzyme to both fuel its replication and evade host immunity. biorxiv.orgasm.orgnih.govnih.gov Small-molecule CTPS inhibitors have demonstrated the ability to restore IFN induction in SARS-CoV-2-infected cells. pnas.orgbiorxiv.orgasm.orgnih.govnih.govsigmaaldrich.comflintbox.com This restoration of the innate immune response, in addition to CTP depletion, contributes to the antiviral effects observed with CTPS1 inhibition against SARS-CoV-2. biorxiv.orgasm.orgnih.govnih.govsigmaaldrich.comflintbox.com Studies using CTPS1-depleted cells infected with Sendai virus also showed higher transcript levels of antiviral genes like IFNB1, CCL5, ISG15, and ISG56, further supporting a role for CTPS1 in negatively regulating antiviral immune responses. biorxiv.orgnih.govgoogle.com

While the search results discuss the effects of CTPS1 inhibition using general inhibitors or specific experimental compounds like R80, STP-B, and Compound 10, specific research findings attributed solely to a compound named "Ctps1-IN-2" were not identified within the provided search results. The information presented here reflects the scientific understanding of targeting CTPS1 with inhibitors based on the available data.

Preclinical Methodologies in Ctps1 Research

In Vitro Functional Studies

In vitro studies are fundamental to characterizing the effects of Ctps1-IN-2 at the cellular and molecular levels. These studies often involve different cell models and biochemical assays to measure the compound's efficacy and understand its mechanism.

Research on this compound frequently employs established cancer cell lines, such as those derived from leukemia and lymphoma, given the potential therapeutic interest in these malignancies. medchemexpress.cnmedchemexpress.com These cell lines provide a consistent and reproducible system to study the effects of this compound on cell proliferation, viability, and other cellular functions. While the provided search results specifically mention cancer cell lines, primary cell cultures, particularly those from the immune system where CTPS1 plays a significant role, would also be relevant models for studying the impact of this compound, although specific data on this compound in primary cells was not detailed in the search results.

Genetic manipulation techniques are valuable tools for validating CTPS1 as a target and understanding the consequences of its inhibition by compounds like this compound. Techniques such as RNA interference (RNAi), which includes using short hairpin RNA (shRNA) to reduce CTPS1 expression, can phenocopy the effects of this compound and help confirm that the observed cellular changes are indeed due to CTPS1 inhibition. hoelzel-biotech.com Conversely, overexpression of CTPS1 could be used to study resistance mechanisms to this compound or to further investigate the enzyme's function. While RNAi was mentioned in the context of this compound research, specific details regarding the extensive use of CRISPR or overexpression studies with this compound were not prominently featured in the search results. hoelzel-biotech.com

Assessing cell proliferation and viability is a standard method to determine the impact of this compound on cell growth. Assays measuring parameters like cell count, metabolic activity (e.g., using MTS or MTT assays), or confluency over time are used. This compound, as a CTPS1 inhibitor, is expected to reduce the availability of CTP, thereby limiting nucleotide synthesis and consequently inhibiting the proliferation of rapidly dividing cells. Studies evaluating this compound in cancer cell lines likely utilize these assays to demonstrate its anti-proliferative effects. medchemexpress.cnmedchemexpress.com

Direct measurement of CTPS enzymatic activity is crucial to confirm the inhibitory potency of this compound. Biochemical assays can quantify the conversion of UTP to CTP by CTPS1 in the presence of this compound, allowing for the determination of its half-maximal inhibitory concentration (IC50). This compound has been reported to have an IC50 of ≤ 0.1 μM against CTPS1. medchemexpress.cnmedchemexpress.com Metabolite quantification, often using techniques like liquid chromatography-mass spectrometry (LC-MS), can measure intracellular nucleotide levels, including CTP, to demonstrate the biochemical consequence of CTPS1 inhibition by this compound. While the inhibitory activity is reported, detailed data on comprehensive metabolite quantification studies specifically with this compound were not extensively provided in the search snippets.

CTP is essential for DNA synthesis, which occurs during the S-phase of the cell cycle. Inhibition of CTPS1 by this compound is expected to impair DNA replication, leading to an accumulation of cells in the S-phase or potentially cell cycle arrest. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. The mention of "Cell Cycle/DNA Damage Compound Library" in relation to Dencatistat (this compound) suggests that cell cycle analysis, potentially showing S-phase arrest, is a relevant preclinical method used in its study. medchemexpress.com

Bioinformatics and -Omics Approaches (e.g., TCGA, GEO Databases for Gene Expression and Pathway Enrichment)

Bioinformatics and -omics approaches play a significant role in identifying the potential relevance of CTPS1 in various diseases and understanding the molecular consequences of its modulation. Analyses of large-scale datasets, such as those available in The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases, have revealed elevated CTPS1 expression in numerous cancer types compared to normal tissues. researchgate.netnih.govtandfonline.com

Pathway enrichment analysis, often performed using tools like Gene Set Enrichment Analysis (GSEA) and Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to elucidate the biological processes and pathways associated with CTPS1 expression or inhibition. nih.govnih.govresearchgate.net For example, KEGG and GO enrichment analyses of genes co-expressed with CTPS1 in colorectal cancer revealed associations with cell cycle and p53 pathways. tandfonline.comfigshare.comnih.gov Transcript sequencing of CTPS1-knockdown cell lines in multiple myeloma also indicated a close association between CTPS1 and various aspects of the cell cycle, mRNA metabolism, DNA metabolism, chromosome assembly, and cell division cycle, with KEGG analysis highlighting links to cell senescence and the cell cycle. nih.gov In mantle cell lymphoma (MCL), GSEA of gene sets associated with the DNA replication and apoptosis pathway in CTPS1-knockdown cells indicated enrichment in these processes. researchgate.net

These computational approaches provide valuable insights into the potential role of CTPS1 in disease progression and identify pathways that may be targeted by CTPS1 inhibitors, guiding further experimental investigations.

Here is a summary of CTPS1 expression findings from bioinformatics analysis:

| Cancer Type | Databases Used | Key Finding |

| Triple-Negative Breast Cancer | GEO, TCGA | Elevated CTPS1 mRNA expression correlated with poorer DFS and OS. researchgate.netnih.gov |

| Multiple Myeloma | Bioinformatics Analysis | Elevated CTPS1 expression correlated with poor OS, PFS, and EFS. researchgate.netresearchgate.net |

| Colorectal Cancer | TCGA, GEO | Elevated CTPS1 expression linked to tumor proliferation and metastasis. tandfonline.comfigshare.com |

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the efficacy and mechanisms of action of CTPS1 inhibitors, such as this compound, in a complex biological setting. These models allow researchers to study the effects of targeting CTPS1 on tumor growth, immune responses, and disease severity in living organisms.

Xenograft models, where human cancer cells or patient-derived tumor tissues are implanted into immunocompromised mice, are widely used in oncology research to assess the anti-tumor activity of potential therapeutic agents. anr.frasm.orgresearchgate.net Studies using murine xenograft models have demonstrated the anti-tumor effects of CTPS1 inhibitors. researchgate.netpatsnap.com

For instance, oral administration of a CTPS1 inhibitor in murine xenograft models showed a dose-dependent reduction in tumor growth in hematological malignancies. patsnap.com In triple-negative breast cancer xenograft models, silencing of CTPS1 remarkably reduced tumor growth in mice. nih.gov A selective CTPS1 inhibitor has also been assessed in a multiple myeloma xenograft model, confirming its ability to block tumor growth. springernature.com In aggressive mantle cell lymphoma xenograft models, including a venetoclax-resistant model, a selective CTPS1 inhibitor demonstrated efficacy as a single agent, reducing tumor growth. haematologica.org Single-cell sequencing in ovarian cancer patient-derived xenografts treated with a CTPS1 inhibitor has revealed disruptions in specific cell-cell interactions and pathways in vivo. aacrjournals.org

These studies provide in vivo evidence supporting the potential of CTPS1 inhibition as a therapeutic strategy in various cancers.

Here is a summary of findings from xenograft models:

| Cancer Type | CTPS1 Modulation/Inhibitor | Key Finding |

| Hematological Malignancies | CTPS1 Inhibitor | Dose-dependent reduction in tumor growth. patsnap.com |

| Triple-Negative Breast Cancer | CTPS1 Silencing | Remarkable reduction in tumor growth. nih.gov |

| Multiple Myeloma | Selective CTPS1 Inhibitor | Ability to block tumor growth confirmed. springernature.com |

| Aggressive Mantle Cell Lymphoma | Selective CTPS1 Inhibitor | Effective as single agent, reduced tumor growth. haematologica.org |

| Ovarian Cancer | CTPS1 Inhibitor | Disruption of cell-cell interactions/pathways in PDX models. aacrjournals.org |

Genetically engineered mouse models (GEMMs), particularly those with conditional gene knockouts, are valuable tools for studying the specific roles of genes like CTPS1 in different tissues and at various developmental stages. nih.govsciety.orgaddgene.orgtaconic.comnih.gov Conditional knockout models allow researchers to inactivate a gene in a tissue- or time-specific manner, avoiding potential embryonic lethality associated with constitutive knockouts and providing insights into gene function in adult organisms or specific cell types. addgene.orgtaconic.comnih.gov

Studies utilizing mouse models with tissue-selective inactivation of Ctps1 have been generated to better characterize its role at the organism and cellular levels, with a focus on the immune system. anr.frnih.gov Deletion of Ctps1 in T cells, for instance, has been investigated to understand its impact on T cell proliferation and function. nih.gov Overexpression or knockdown of CTPS1 in specific cell lines subsequently implanted into mice, such as NRG-SGM3 mice injected with CTPS1-overexpressing or CTPS1-short hairpin RNA NCI-H929 cells, has been used to study the effect on tumor growth in vivo. nih.gov The CTPS1-overexpressing group showed significantly accelerated tumor growth in these mice. nih.gov

These GEMMs provide crucial insights into the in vivo functions of CTPS1 and the consequences of its genetic inactivation, complementing studies using pharmacological inhibitors.

Here is a summary of findings from genetically engineered mouse models:

| Model Type | CTPS1 Modulation | Key Finding |

| Tissue-selective Ctps1 inactivation mouse models | Ctps1 Deletion | Characterization of CTPS1 role in immune system and at organism/cellular levels. anr.frnih.gov |

| NRG-SGM3 mice with NCI-H929 cell implantation | CTPS1 Overexpression | Significantly accelerated tumor growth. nih.gov |

| NRG-SGM3 mice with NCI-H929 cell implantation | CTPS1 Knockdown | Reduced tumor growth (implied by comparison to OE). nih.gov |

| Foxp3-deficient mice | Ctps1 Deletion | Rescued from fatal systemic autoimmunity. nih.gov |

Given the essential role of CTPS1 in lymphocyte proliferation, selective inhibition of CTPS1 is being explored as a potential therapeutic approach for autoimmune and inflammatory disorders driven by pathological T- and B-cell lympho-proliferation. anr.frbmj.comresearchgate.netresearchgate.net Preclinical evaluation of CTPS1 inhibitors in these conditions utilizes established animal models of autoimmune and inflammatory diseases. sciety.orgbmj.comresearchgate.netresearchgate.netsciencegate.appgoogle.comwuxibiology.comoup.com

Examples of models used include the delayed-type hypersensitivity (DTH)-keyhole limpet hemocyanin (KLH) rat model and the collagen-induced arthritis (CIA) model in mice. bmj.comresearchgate.netresearchgate.netsciencegate.appwuxibiology.comoup.com In the DTH-KLH model, Lewis rats are immunized with KLH and subsequently challenged locally with the antigen to induce ear swelling, a measure of T-cell-mediated inflammation. bmj.comresearchgate.netsciencegate.app A selective CTPS1 inhibitor, STP938, demonstrated a significant and dose-dependent inhibition of KLH-specific T and B cell responses in vivo in this model. bmj.comresearchgate.net

The CIA model in DBA-1 mice is a widely used model for rheumatoid arthritis, characterized by the induction of autoimmune polyarthritis following immunization with type II collagen. bmj.comresearchgate.netwuxibiology.combiocytogen.jp Treatment with STP938 significantly reduced the disease severity in the CIA model in a dose-dependent manner, as determined by clinical and histopathological readouts. bmj.comresearchgate.net Another CTPS1 inhibitor, NTX-871, also significantly improved disease phenotypes in models of delayed-type hypersensitivity, collagen-induced arthritis, and experimental autoimmune encephalomyelitis (EAE). researchgate.netoup.com Deletion of Ctps1 or pharmaceutical inhibition using a selective small chemical inhibitor of CTPS1 also dampened lethal poly-autoimmunity symptoms in Scurfy mice and reduced the severity of EAE, further supporting CTPS1 as a potential target for immune suppression. nih.gov

These animal models provide evidence for the therapeutic potential of CTPS1 inhibitors in dampening pathological immune responses relevant to autoimmune and inflammatory diseases.

Here is a summary of findings from autoimmune and inflammatory disease models:

| Model Type | CTPS1 Inhibitor/Modulation | Key Finding |

| DTH-KLH rat model | STP938 | Significant and dose-dependent inhibition of KLH-specific T and B cell responses. bmj.comresearchgate.net |

| Collagen-Induced Arthritis (CIA) in mice | STP983, NTX-871 | Significant reduction in disease severity (clinical and histopathological). bmj.comresearchgate.netresearchgate.netoup.com |

| Experimental Autoimmune Encephalomyelitis (EAE) | Selective CTPS1 Inhibitor, Ctps1 Deletion | Reduced disease severity, dampened poly-autoimmunity symptoms (Scurfy mice). nih.govresearchgate.netoup.com |

The role of CTPS1 in the immune response, particularly in lymphocyte proliferation, suggests its potential involvement in controlling viral infections. Studies have investigated the impact of CTPS1 modulation on viral replication and pathogenesis using mouse models of viral infection. anr.frasm.orgsciety.orgnih.govresearchgate.netresearchgate.netnih.govbiorxiv.org

Research into SARS-CoV-2 infection has revealed that the virus exploits cellular CTPS1 to promote CTP synthesis, which facilitates viral replication. asm.orgsciety.orgnih.govresearchgate.netresearchgate.netnih.gov Additionally, SARS-CoV-2 activates CTPS1 to deamidate interferon regulatory factor 3 (IRF3), thereby suppressing interferon (IFN) induction, a key antiviral immune response. asm.orgsciety.orgnih.govresearchgate.netresearchgate.netnih.gov

Small-molecule inhibitors of CTPS1 have been shown to deplete CTP and boost IFN induction in SARS-CoV-2-infected cells, effectively impeding viral replication and pathogenesis in mouse models. asm.orgsciety.orgnih.govresearchgate.netresearchgate.net In mouse models of SARS-CoV-2 infection, a CTPS1 inhibitor (compound 10) elevated immune gene expression and reduced viral RNA abundance and viral titer in the lung. asm.org This suggests that inhibiting CTPS1 can not only limit nucleotide supply for viral replication but also enhance the host antiviral defense. asm.orgsciety.orgresearchgate.netresearchgate.net

Studies on Epstein-Barr virus (EBV) have shown that individuals with hypomorphic mutations in the CTPS1 gene exhibit impaired T-cell proliferation and increased susceptibility to chronic viral infections, including EBV. biorxiv.org This highlights the critical role of CTPS1 in the immune response necessary to control certain viral pathogens.

These viral infection models demonstrate that targeting CTPS1 can impact both viral replication and the host immune response, suggesting its potential as an antiviral therapeutic strategy, particularly against viruses that exploit this pathway.

Here is a summary of findings from viral infection models:

Emerging Research Areas and Future Perspectives on Ctps1 and Its Inhibition

Elucidation of Resistance Mechanisms to CTPS1 Inhibition

Understanding how cancer cells develop resistance to CTPS1 inhibition is critical for improving therapeutic outcomes. While initial studies have shown promising activity for selective CTPS1 inhibitors like STP-B in various hematological malignancies and solid tumor models, the emergence of resistance is a potential challenge that requires thorough investigation wikipedia.orgguidetopharmacology.orgfishersci.ca. Research is ongoing to identify the specific molecular mechanisms that allow cancer cells to tolerate pyrimidine (B1678525) depletion induced by CTPS1 inhibition or to develop alternative pathways to maintain sufficient CTP levels fishersci.ca.

Studies investigating combination therapies have provided some insights into potential resistance pathways. For instance, in multiple myeloma, while CTPS1 inhibition initially leads to cell cycle arrest and DNA damage, some cell lines show an apparent lack of response in short-term assays fishersci.ca. However, extended exposure can result in profound growth inhibition and apoptosis even in these lines, suggesting that initial "resistance" might be overcome with prolonged treatment or that adaptive mechanisms are activated which can eventually be overwhelmed fishersci.ca. The observed activation of DNA damage response (DDR) pathways following CTPS1 inhibition, even in initially less sensitive cell lines, indicates that modulating these pathways could be relevant to resistance fishersci.ca.

Furthermore, clinical trial designs for CTPS1 inhibitors, such as the phase 1/2 study of STP938 in lymphoma, include exploratory objectives to assess biomarkers of response and mechanism of action through the analysis of tumor biopsies microbenotes.com. Genomic assessment of circulating tumor DNA at baseline and disease progression is also planned to elucidate biomarkers of response and understand resistance mechanisms that may emerge during treatment microbenotes.com. These efforts aim to identify genetic alterations or adaptive changes that confer resistance, which could inform patient selection and the design of future treatment strategies.

While specific details on resistance mechanisms to compounds referred to as Ctps1-IN-2 were not extensively detailed in the search results, the broader research into resistance to selective CTPS1 inhibitors like STP-B and STP938 provides a framework for understanding potential challenges and research directions in this area.

Comprehensive Understanding of CTPS1/CTPS2 Differential Roles Across Tissues

A deeper understanding of the distinct roles of CTPS1 and CTPS2 across various tissues and pathological contexts is fundamental to maximizing the therapeutic window of selective CTPS1 inhibitors. While CTPS1 is known to be essential for the rapid proliferation of activated lymphocytes and is often upregulated in cancer cells, CTPS2 is generally expressed at lower levels and appears to play a more basal, housekeeping role in maintaining CTP levels in most resting cells and tissues fishersci.fiuni.lufishersci.cawikipedia.orgmims.comciteab.comwikipedia.org.

Studies using genetic inactivation models have demonstrated that CTPS1 is critical for lymphocyte proliferation, and its deficiency in humans leads to severe immunodeficiency characterized by impaired T and B cell expansion wikipedia.orguni.luwikipedia.orgciteab.comresearchgate.net. Conversely, CTPS2 seems sufficient to maintain CTP levels in non-hematopoietic tissues, as individuals with CTPS1 deficiency show no major clinical consequences outside the blood system wikipedia.orgwikipedia.orgciteab.comfishersci.ca.

Research indicates that CTPS1 is more efficient than CTPS2 in supporting high rates of cell proliferation, potentially due to higher intrinsic enzymatic activity and differences in feedback regulation by CTP mdpi.comfishersci.caciteab.com. CTPS1 activity can also be increased by polymerization into filaments, which may contribute to its role in expanding nucleotide pools in proliferating cells mims.comciteab.com.

The differential expression and activity of CTPS1 and CTPS2 suggest a therapeutic strategy based on selectively inhibiting CTPS1 while sparing CTPS2 to target rapidly proliferating pathological cells (like cancer cells or activated immune cells) while minimizing toxicity to normal, slowly dividing tissues that rely on CTPS2 mims.comciteab.com.

Emerging research also highlights the concept of synthetic lethality, where the loss of one gene makes a cell particularly vulnerable to the inhibition of another gene. Studies have shown that somatic loss of CTPS2 can expose a synthetic lethal vulnerability to CTPS1 inhibition in certain epithelial cancers, such as ovarian, lung, bladder, and gastroesophageal cancers, where CTPS2 loss is prevalent guidetopharmacology.orgwikipedia.org. This suggests that CTPS1 inhibitors could be particularly effective in cancers with low or absent CTPS2 expression, expanding the potential patient population for these therapies guidetopharmacology.org.

Data from studies comparing the proliferative capacity rescued by CTPS1 versus CTPS2 in deficient cell lines illustrate this differential role. For example, experiments with CTPS1-KO and CTPS1+2-KO cells complemented with either GFP-CTPS1 or GFP-CTPS2 have shown that while both isoforms can contribute to proliferation, CTPS1 is significantly more effective in restoring robust cell growth, consistent with its primary role in supporting high proliferative demands. mdpi.comfishersci.ca

Development of Novel Combinatorial Therapeutic Strategies

Combining CTPS1 inhibition with other therapeutic agents is a key area of research aimed at enhancing efficacy, overcoming resistance, and targeting multiple vulnerabilities in disease. Given the role of CTPS1 in nucleotide synthesis and its link to DNA replication stress, combinations with agents targeting DNA damage response pathways or other aspects of cell survival are being actively explored.

In aggressive mantle cell lymphoma (MCL), selective CTPS1 inhibition with STP-B has shown single-agent activity and synergistic cell death when combined with the selective BCL2 inhibitor venetoclax (B612062) wikipedia.orgashpublications.org. The rationale for this combination is based on CTPS1 inhibition leading to cell cycle arrest and inhibition of translation, including the anti-apoptotic protein MCL1, thereby increasing sensitivity to BCL2 inhibition wikipedia.orgashpublications.org. This combination strategy is being investigated for the design of future chemotherapy-free regimens in MCL wikipedia.orgashpublications.orgnih.gov.

Studies in MYC-driven cancers, including medulloblastoma and other MYC-overexpressing cells, have demonstrated that combined inactivation or inhibition of CTPS1 and ATR (Ataxia-telangiectasia and Rad3-related protein), a key kinase in the DDR pathway, is synthetically lethal pharmakb.comfishersci.ca. Inhibiting CTPS1 in these cells induces replication stress, and simultaneous inhibition of ATR prevents the repair of this stress, leading to cell death pharmakb.comfishersci.ca. Similar synergistic activity has been observed when combining CTPS1 inhibition with inhibitors of other DDR components like CHEK1 and WEE1 in multiple myeloma fishersci.cafishersci.ca. These findings suggest that targeting CTPS1 in combination with DDR inhibitors represents a promising strategy for MYC-driven cancers and other malignancies where replication stress is a vulnerability fishersci.capharmakb.comfishersci.ca.

Preclinical data supporting combinatorial approaches are being translated into clinical investigation. For instance, a highly selective oral CTPS1 inhibitor is currently in clinical development for lymphoma, and dose escalation studies in solid tumors have commenced, with plans for safety expansion cohorts in specific cancer types, potentially in combination with other agents guidetopharmacology.org.

Exploration of Additional Pathological Contexts for CTPS1 Targeting

Beyond their established roles in immune disorders and hematological malignancies, research is expanding to investigate the potential of targeting CTPS1 in a wider range of pathological contexts. The fundamental requirement for high CTP levels in rapidly proliferating cells makes CTPS1 an attractive target in any disease driven by excessive cell division.

Solid tumors represent a significant area of exploration. While initial focus has been on hematological cancers where CTPS1 plays a particularly prominent role, studies are now evaluating CTPS1 inhibition in various solid tumor types. As mentioned earlier, the prevalence of CTPS2 loss in certain epithelial cancers like ovarian, lung, bladder, and gastroesophageal cancers suggests a synthetic lethal vulnerability that could be exploited by selective CTPS1 inhibitors guidetopharmacology.orgwikipedia.org. Preclinical studies in ovarian cancer models with CTPS2 loss have shown increased sensitivity to CTPS1 inhibition and tumor regression in vivo guidetopharmacology.org.

Prostate cancer treated with supraphysiological androgen therapy (BAT) has also been identified as a context where CTPS1 inhibition may be beneficial citeab.com. BAT can downregulate MYC, which in turn reduces the abundance of enzymes in nucleotide synthesis, making these cells dependent on de novo CTP synthesis via CTPS1 to avoid replication stress citeab.com. Inhibiting CTPS1 with STP-B increased cell death and augmented replication stress in SPA-treated prostate cancer cell lines, suggesting that CTPS1 constitutes a metabolic vulnerability in this setting and supporting the feasibility of combination therapy clinical trials citeab.com.

Furthermore, the role of CTPS1 extends beyond cancer. Its activity is essential for the replication of various pathogens and parasites mdpi.com. Studies have highlighted CTPS1 as a potential antiviral target. For example, Epstein-Barr virus (EBV) and SARS-CoV-2 have been shown to utilize host CTPS1 for their replication, suggesting that inhibiting CTPS1 could have therapeutic potential in viral infections fishersci.fi.

Q & A

Q. How to differentiate between on-target cytotoxicity and nonspecific toxicity in this compound-treated cells?

- Methodological Answer : Perform rescue experiments by overexpressing CTPS1 in treated cells. Compare toxicity in CTPS1-knockout vs. wild-type lines. Use transcriptomics (e.g., RNA-seq) to identify pathways uniquely altered by this compound, excluding stress-response pathways common to general toxins .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.